

The CITU Reagent: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CITU**

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For Researchers, Scientists, and Drug Development Professionals

The landscape of modern synthetic chemistry, particularly in the realm of drug discovery and peptide synthesis, is one of constant evolution. The demand for safer, more efficient, and cost-effective reagents is paramount. In this context, Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, commonly known as **CITU**, has emerged as a powerful and versatile tool. This technical guide provides an in-depth overview of the **CITU** reagent, its chemical structure, applications, and detailed experimental protocols to facilitate its adoption in research and development settings.

Core Chemical Structure and Properties

CITU is a uronium-based coupling reagent with the empirical formula $C_{13}H_{12}Cl_4F_6N_3O_3P$ and a molecular weight of 545.03 g/mol. [1] Its chemical structure is characterized by a tetrachlorophthalimide leaving group, a tetramethyluronium core, and a hexafluorophosphate counter-ion. This unique combination of features contributes to its high reactivity and stability.

Chemical Identifiers:

- CAS Number: 2145668-85-3[1]
- SMILES string: F--INVALID-LINK--(F)(F)(F)F.Clc1c2c(c(c(c1Cl)Cl)Cl)C(=O)N(C2=O)OC(--INVALID-LINK--C)N(C)C

- InChI key: AKPKDOSZCGGWNT-UHFFFAOYSA-N

The reagent is typically a powder with an assay of ≥95%.[\[1\]](#)

Key Applications in Chemical Synthesis

CITU has demonstrated significant utility in two major areas of organic synthesis: peptide coupling and decarboxylative cross-coupling reactions.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Peptide Synthesis

CITU serves as an efficient coupling reagent for both solid-phase and solution-phase peptide synthesis.[\[2\]](#) It facilitates the formation of amide bonds between amino acids with reactivity comparable to industry-standard reagents but with an improved safety profile and lower cost.[\[2\]](#)[\[3\]](#)[\[4\]](#) Extensive studies have shown that **CITU**-mediated couplings result in minimal epimerization, a critical factor in maintaining the stereochemical integrity of peptides.[\[2\]](#)

Decarboxylative Cross-Coupling

A significant advantage of **CITU** is its role as a potent activator in nickel-catalyzed decarboxylative cross-coupling reactions.[\[2\]](#) This allows for the formation of carbon-carbon bonds by coupling carboxylic acids with various organozinc reagents. This methodology has been successfully applied in arylation, alkenylation, alkylation, and alkynylation reactions, providing a versatile route to complex organic molecules.[\[2\]](#) The formation of the necessary redox-active ester is efficient and proceeds under mild conditions.[\[2\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data associated with the **CITU** reagent, compiled from various sources.

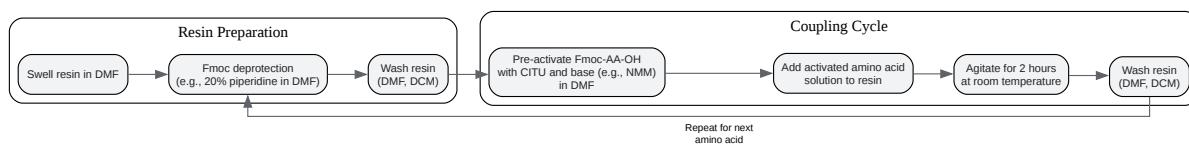
Property	Value	Reference
Molecular Weight	545.03 g/mol	[1]
Empirical Formula	C ₁₃ H ₁₂ Cl ₄ F ₆ N ₃ O ₃ P	[1]
Assay	≥95%	[1]
Decomposition Onset	170 °C	[2]
Decomposition Heat	-509 J/g	[2]
Energy Release	277 kJ/mol	[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of new reagents. The following are representative protocols for the use of **CITU** in peptide coupling and decarboxylative cross-coupling.

General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical workflow for the use of **CITU** in solid-phase peptide synthesis.



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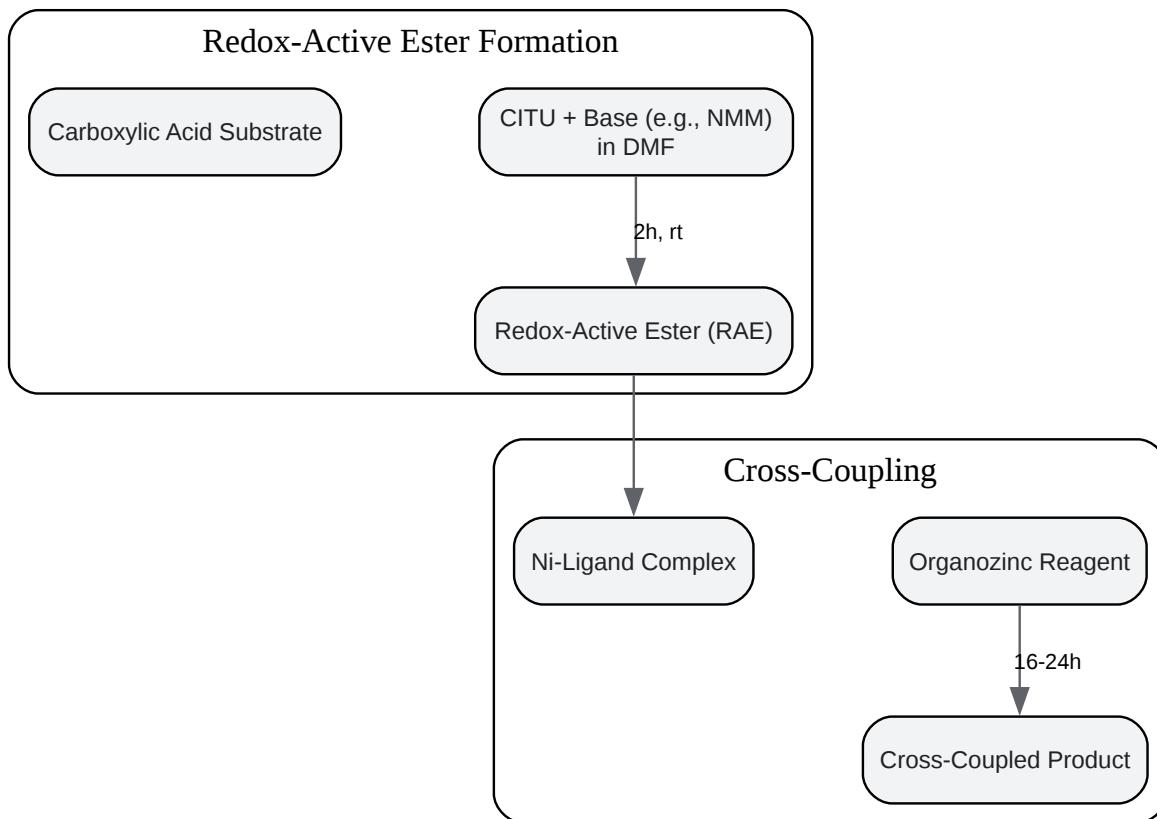
Figure 1: General workflow for **CITU**-mediated solid-phase peptide synthesis.

Methodology:

- Resin Preparation: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF).
- Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
- Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.
- Amino Acid Activation: In a separate vessel, the Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with **CITU** (3-5 equivalents) and a base such as N-methylmorpholine (NMM) (6-10 equivalents) in DMF.
- Coupling: The activated amino acid solution is added to the deprotected resin.
- Reaction: The reaction mixture is agitated at room temperature for a specified time, typically 2 hours.^[2]
- Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.
- Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

General Procedure for Nickel-Catalyzed Decarboxylative Cross-Coupling

This protocol describes a general method for the C-C bond formation using **CITU**.



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References

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- To cite this document: BenchChem. [The CITU Reagent: A Comprehensive Technical Guide for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8138189#citu-reagent-chemical-structure>]

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